![molecular formula C8H9ClFN B1377910 5-Fluoroindoline hydrochloride CAS No. 1013398-57-6](/img/structure/B1377910.png)
5-Fluoroindoline hydrochloride
Overview
Description
5-Fluoroindoline hydrochloride, also known as 5-Fluoro-2,3-dihydro-1H-indole, is a chemical compound with the empirical formula C8H8FN . It is used as a pharmaceutical intermediate . It is available in liquid form and is colorless to light green or yellow .
Molecular Structure Analysis
The molecular weight of 5-Fluoroindoline hydrochloride is 137.15 . The InChI Key is NXQRMQIYCWFDGP-UHFFFAOYSA-N . The molecular formula is C8H8FN .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoroindoline hydrochloride are not available, it’s important to note that this compound is air sensitive and incompatible with oxidizing agents and heat .Physical And Chemical Properties Analysis
5-Fluoroindoline hydrochloride is a liquid with a refractive index of n/D 1.556 and a density of 1.171 g/mL at 25 °C . It is slightly soluble in water .Scientific Research Applications
Medicine
5-Fluoroindoline hydrochloride: is utilized in medicinal research due to its fluorine atom, which is beneficial in various drugs. It’s used in medications that lower cholesterol, relieve asthma, and treat anxiety disorders. Its incorporation into small molecules enhances the chemical properties of medications and imaging agents .
Pharmacology
In pharmacology, 5-Fluoroindoline hydrochloride serves as an intermediate in the synthesis of various pharmacologically active compounds. Its role is crucial in the development of new therapeutic agents, particularly in the design and synthesis of fluoro-pharmaceuticals .
Organic Synthesis
This compound is a valuable intermediate in organic synthesis, especially in the synthesis of indole rings. It’s used in reactions like the Fischer indole synthesis, which is pivotal in the total synthesis of natural products and alkaloids .
Material Science
5-Fluoroindoline hydrochloride: finds applications in material science, where it’s used in the development of novel materials with potential use in various industries. Its properties are explored to create materials with specific characteristics suitable for advanced applications .
Analytical Chemistry
In analytical chemistry, 5-Fluoroindoline hydrochloride is involved in the development of analytical methods, such as NMR, HPLC, LC-MS, and UPLC. These methods are essential for the qualitative and quantitative analysis of chemical compounds .
Environmental Science
The compound’s applications extend to environmental science, where it’s used in the detection of environmental contaminants. Its properties are advantageous in creating sensors and assays for monitoring environmental pollution .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Fluoroindoline hydrochloride is a fluorinated derivative of indoline It’s worth noting that fluorinated compounds like 5-fluorouracil, a fluoropyrimidine, have been known to target thymidylate synthase (ts), an enzyme crucial for dna synthesis .
Mode of Action
Fluorinated compounds like 5-fluorouracil are known to interfere with dna synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . This interaction leads to the inhibition of DNA replication and cell division.
Biochemical Pathways
Indole derivatives are known to play a role in various biological processes, including signaling between microbes and in the human gut .
Pharmacokinetics
It’s worth noting that the oral absorption of fluorinated compounds like 5-fluorouracil is incomplete, with a short biological half-life and an obvious peak-valley phenomenon . This leads to the frequent administration requirement and severe side effects.
Result of Action
Fluorinated compounds like 5-fluorouracil have been known to cause cell death and resistance in tumors .
Action Environment
It’s worth noting that the compound is stored at a temperature of 2-8°c , suggesting that temperature could play a role in its stability.
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGKJFDBXHDPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.